molecular formula C12H11NO2 B1294812 Ethyl 6-quinolinecarboxylate CAS No. 73987-38-9

Ethyl 6-quinolinecarboxylate

Cat. No. B1294812
CAS RN: 73987-38-9
M. Wt: 201.22 g/mol
InChI Key: SVHHAAQTOHCWJX-UHFFFAOYSA-N
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Description

  • Structure : It consists of a quinoline ring with an ethyl carboxylate group attached at position 6 .


Synthesis Analysis

The synthesis of Ethyl 6-quinolinecarboxylate involves the esterification of 6-quinolinecarboxylic acid with ethanol. This reaction typically occurs under acidic conditions, resulting in the formation of the ester .


Molecular Structure Analysis

  • 3D Conformer :
    • The compound adopts a planar structure due to the conjugation within the quinoline ring .


Chemical Reactions Analysis

Ethyl 6-quinolinecarboxylate can participate in various chemical reactions, including ester hydrolysis, nucleophilic substitution, and condensation reactions. These reactions are essential for its functionalization and utilization in organic synthesis .


Physical And Chemical Properties Analysis

  • Color and Odor : It appears as a pale yellow solid with a characteristic odor .

Safety And Hazards

  • Hazards : No specific hazards are associated with this compound, but standard laboratory safety practices apply .

properties

IUPAC Name

ethyl quinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-2-15-12(14)10-5-6-11-9(8-10)4-3-7-13-11/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHHAAQTOHCWJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10224770
Record name 6-Quinolinecarboxylic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10224770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-quinolinecarboxylate

CAS RN

73987-38-9
Record name 6-Quinolinecarboxylic acid, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73987-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-quinolinecarboxylate
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Record name 73987-38-9
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Record name 6-Quinolinecarboxylic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10224770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 6-QUINOLINECARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TVD8MFO8DJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

4.9 g of quinoline-6-carboxylic acid was stirred in 80 ml of ethanol. 40 ml of dioxane containing 4 M of hydrogen chloride was added to the obtained mixture. After stirring at 70° C. overnight, the solvent was evaporated and the residue was treated with ethyl acetate as the extracting solvent by an ordinary method to obtain the title compound.
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of quinoline-6-carboxylic acid (2.8 g, 16 mmol) in ethanol (100 mL) was added concentrated sulfuric acid (2 mL). The reaction was heated to reflux overnight. The solvent was evaporated to give a brown residue that was taken up in ethyl acetate (150 mL). The mixture was washed with water (2×30 mL), saturated aqueous sodium bicarbonate (2×30 mL), and brine (2×30 mL). The organic layer was dried over sodium sulphate, filtered, and concentrated to an oil. Purification by flash column chromatography gave the title compound (2.0 g, 81%) as a brown solid.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
RA Seibert, TR Norton, AA Benson… - Journal of the …, 1946 - ACS Publications
In continuation of work initiated3 at the Cali-fornia Institute of Technology, we have prepared the remaining members in the series, a-(2-piperi-dyl)-x-quinolinemethanol (x= 2, 3, 5, 6, 7). …
Number of citations: 20 pubs.acs.org
ER Buchman, H Sargent - Journal of the American Chemical …, 1946 - ACS Publications
(6-Methyl-2-phenylquinolyl-4)-a-piperidyl-carbinol,(8-methyl-2-phenylquinolyl-4)-a-piperidylcarbinol and (2, 8-diphenylquinolyl-4)-a-piperidylcarbinol have been prepared. …
Number of citations: 2 pubs.acs.org
PL Baccon-Sollier, Y Malki, M Maye… - Journal of Enzyme …, 2020 - Taylor & Francis
… The organic layer was dried over Na 2 SO 4 , filtered, and the solvent was evaporated in vacuo to offer ethyl 6-quinolinecarboxylate 25 (1.1 g, 95% yield) as a white powder. Spectral …
Number of citations: 9 www.tandfonline.com
WR Clark - 1950 - Indiana University
Number of citations: 0

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